molecular formula C18H22N4O5S B10956739 methyl 5-ethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate

methyl 5-ethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10956739
M. Wt: 406.5 g/mol
InChI Key: BLXARWPDVCYOAN-UHFFFAOYSA-N
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Description

METHYL 5-ETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a pyrazole moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrazole moiety and the morpholine group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-ETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 5-ETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, pyrazole-containing molecules, and morpholine-based compounds. Examples include:

  • Thiophene-2-carboxylate derivatives
  • 1-Methyl-3-(morpholinocarbonyl)-1H-pyrazole derivatives
  • Methyl 5-ethyl-2-aminothiophene-3-carboxylate

Uniqueness

METHYL 5-ETHYL-2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 5-ethyl-2-[[2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H22N4O5S/c1-4-11-9-12(18(25)26-3)16(28-11)19-15(23)14-10-13(20-21(14)2)17(24)22-5-7-27-8-6-22/h9-10H,4-8H2,1-3H3,(H,19,23)

InChI Key

BLXARWPDVCYOAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3)C(=O)OC

Origin of Product

United States

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